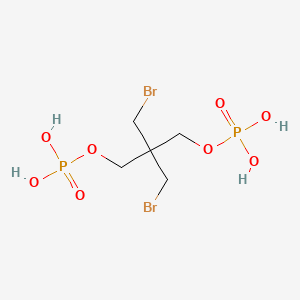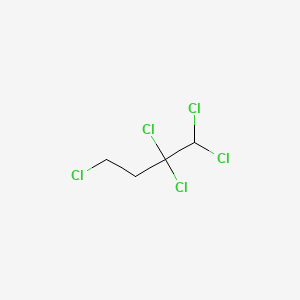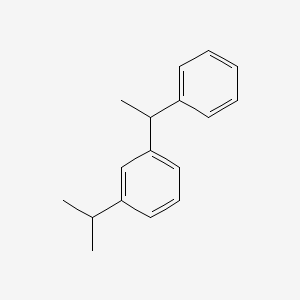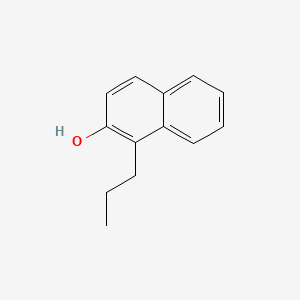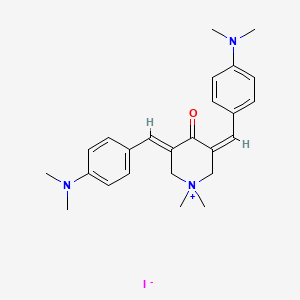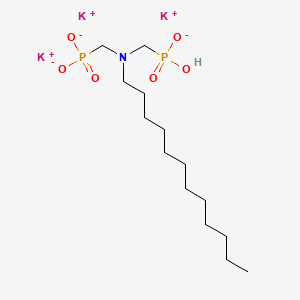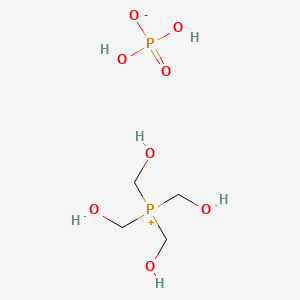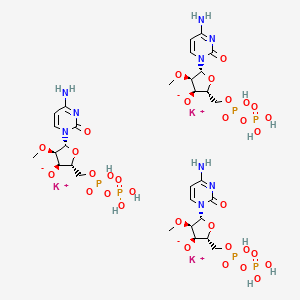
Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is a cytosine nucleotide derivative. It contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes. This compound is a part of the pyrimidine ribonucleoside diphosphates class, which are essential components in the synthesis of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various cytidine analogs.
Scientific Research Applications
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in cellular processes, including DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of various biochemical reagents and diagnostic tools
Mechanism of Action
The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-(trihydrogen diphosphate): A cytosine nucleotide with two phosphate groups, similar in structure but lacking the 2’-O-methyl modification.
Cytidine 5’-(tetrahydrogen triphosphate): Contains three phosphate groups and is involved in different biochemical pathways.
Uridine 5’-(trihydrogen diphosphate): A uracil nucleotide with similar phosphate groups but different base structure
Uniqueness
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is unique due to its 2’-O-methyl modification, which can influence its biochemical properties and interactions. This modification can affect its stability, binding affinity, and overall functionality in various biological processes .
Properties
CAS No. |
93839-94-2 |
|---|---|
Molecular Formula |
C30H48K3N9O33P6 |
Molecular Weight |
1365.9 g/mol |
IUPAC Name |
tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate |
InChI |
InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1 |
InChI Key |
LXFGTQAFFWZMKY-WVJFLJFUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
